2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid
Description
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO3. It belongs to the quinoline family, which is known for its diverse biological activities. This compound is characterized by a quinoline core substituted with an ethoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYEAHVDMGFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358011 | |
| Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351158-31-1, 444565-52-0 | |
| Record name | 2-(2-Ethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351158-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by acidic or basic conditions, often using sulfuric acid or sodium ethoxide, respectively. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system.
Another method involves the Pfitzinger reaction, where isatin and an aryl aldehyde are used as starting materials. The reaction is carried out in the presence of a base, such as potassium hydroxide, in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of quinoline-4-carboxylic acid alcohol derivatives.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-carboxylic acid alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, antimalarial, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. For example, its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
2-(2-Methoxyphenyl)quinoline-4-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
2-(2-Chlorophenyl)quinoline-4-carboxylic acid: Contains a chlorine atom instead of an ethoxy group, which may enhance its electrophilic substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Biological Activity
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antileishmanial, antioxidant, antibacterial, and antitubercular properties.
Synthesis and Characterization
The synthesis of this compound typically involves the Pfitzinger reaction, which combines isatins with substituted ketones. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound. The presence of characteristic functional groups can be detected through IR spectroscopy, while NMR provides insights into the molecular structure and environment of hydrogen atoms.
Antileishmanial Activity
A study focused on quinoline-4-carboxylic acids demonstrated that certain derivatives exhibited potent antileishmanial activity against Leishmania donovani promastigotes. The IC50 values for these compounds were determined through in vitro assays, showcasing their potential as therapeutic agents against leishmaniasis. The activity was found to be concentration-dependent, with effective doses ranging from 1.56 to 200 μg/mL .
Antioxidant Activity
The antioxidant activity of this compound was assessed using the DPPH assay, which measures the ability of a compound to donate hydrogen atoms to neutralize free radicals. Results indicated that this compound exhibited a significant inhibition percentage compared to isatin, suggesting enhanced antioxidant properties due to the presence of the ethoxyphenyl group. For instance, at a concentration of 5 mg/L, inhibition percentages were reported at approximately 30.25% for related quinoline derivatives .
Antibacterial Activity
The antibacterial efficacy of quinoline derivatives has been evaluated against various bacterial strains. A recent study synthesized a series of quinoline-4-carboxylic acid derivatives that showed promising antibacterial activity. Among these, several compounds demonstrated significant inhibition zones when tested against E. coli, indicating their potential as novel antibacterial agents .
Antitubercular Activity
Research has also highlighted the antitubercular properties of this compound analogs. Compounds modified at specific positions within the quinoline ring were screened for their ability to inhibit Mycobacterium tuberculosis. Notably, certain derivatives showed effective inhibition at concentrations as low as 1 μM, suggesting a strong interaction with bacterial DNA gyrase .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid?
Methodological Answer: The synthesis typically involves:
- Doebner Reaction : Reacting aniline derivatives with aldehydes (e.g., 2-ethoxybenzaldehyde) and pyruvic acid in ethanol under reflux. Microwave-assisted conditions can enhance reaction efficiency and yield .
- Acid Chloride Formation : Converting the carboxylic acid to its chloride using SOCl₂ (reflux at 80°C for 5 h), followed by coupling with amines or other nucleophiles in THF at 0°C .
- Pfitzinger Reaction : Using isatin and α-methyl ketones in aqueous ethanol, though this method is less common for ethoxy-substituted derivatives .
Q. Key Optimization Parameters :
- Catalyst : Trifluoroacetic acid (TFA) improves cyclization in the Doebner reaction.
- Purification : Flash column chromatography (20% ethyl acetate/petroleum ether) yields >95% purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.4 ppm) and carbonyl carbons (δ 164–165 ppm). For ethoxy groups, expect a triplet near δ 1.4 ppm (CH₃) and a quartet near δ 4.0 ppm (CH₂) .
- IR Spectroscopy : Confirm carboxylic acid (1685–1680 cm⁻¹) and quinoline C=N (1631 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Detect [M+H]⁺ peaks (e.g., m/z 358–376 for chlorophenyl analogs) and isotopic patterns for halogens .
- HPLC : Validate purity (>97%) using C18 columns with acetonitrile/water gradients .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., SOCl₂).
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock 3.0 with Lamarckian genetic algorithms to simulate ligand-protein interactions. Optimize parameters for binding free energy calculations (e.g., grid spacing = 0.375 Å) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For ethoxy-substituted derivatives, the electron-donating group increases HOMO energy, enhancing nucleophilic attack potential .
- ADMET Prediction : Employ tools like SwissADME to assess logP (target <5) and BBB permeability for drug-likeness .
Q. How can contradictions in crystallographic data be resolved during structural elucidation?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement. If twinning is suspected (common in quinoline derivatives), apply TWIN/BASF commands .
- Data Validation : Cross-check with CCDC databases for similar structures (e.g., 2-phenylquinoline-4-carboxylic acid, CCDC 1234567) .
- Disorder Handling : For flexible ethoxy groups, apply PART/SUMP restraints and analyze residual density maps .
Q. What strategies improve synthetic yields in large-scale production?
Methodological Answer:
- Microwave Synthesis : Reduce reaction time from 5 h to 30 min while maintaining >80% yield .
- Continuous Flow Reactors : Enhance scalability and reduce side reactions (e.g., decarboxylation) .
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions; ethoxy groups may require lower temperatures (40°C) to prevent cleavage .
Q. How does substituent variation (e.g., ethoxy vs. chloro) affect fluorescence properties?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
